molecular formula C22H23NO4S2 B2644085 Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-65-2

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2644085
CAS No.: 946322-65-2
M. Wt: 429.55
InChI Key: FNILLHHJVGGUGW-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic thiophene-based carboxylate derivative featuring a sulfamoyl group substituted with a 4-ethylphenyl moiety and a 4-methylphenyl group at the 3- and 4-positions of the thiophene ring, respectively.

The ethyl ester at position 2 of the thiophene core likely enhances lipophilicity, while the 4-methylphenyl group may contribute to steric bulk and π-π stacking interactions. The 4-ethylphenyl substituent on the sulfamoyl group introduces moderate hydrophobicity, which could influence membrane permeability and metabolic stability compared to polar analogs (e.g., methoxy-substituted derivatives) .

Properties

IUPAC Name

ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-4-16-8-12-18(13-9-16)23-29(25,26)21-19(17-10-6-15(3)7-11-17)14-28-20(21)22(24)27-5-2/h6-14,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNILLHHJVGGUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent, often in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate ()

  • Molecular Formula: C₂₁H₂₁NO₅S₂
  • Molecular Weight : 431.52 g/mol
  • Key Differences : Replaces the 4-ethylphenyl group with a 4-methoxyphenyl substituent.
  • However, reduced lipophilicity may limit cellular uptake .

Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate ()

  • Molecular Formula: C₂₁H₂₁NO₅S₂
  • Molecular Weight : 431.52 g/mol
  • Key Differences : Methoxy substitution at the meta (3-) position of the phenyl ring instead of para (4-).
  • Impact : Positional isomerism may alter steric interactions with target binding pockets. The meta configuration could reduce symmetry and affect molecular packing in crystalline forms, influencing physicochemical properties .

Thiophene Carboxylates with Alternative Functional Groups

Ethyl 4-(4-methoxyphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate ()

  • Molecular Formula: C₂₂H₂₁NO₄S₂
  • Molecular Weight : 443.53 g/mol
  • Key Differences : Replaces the sulfamoyl group with a phenylsulfanyl-acetamido moiety at position 2.
  • The absence of a sulfamoyl group reduces hydrogen-bond donor capacity .

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate ()

  • Molecular Formula: C₁₄H₁₄ClNO₂S
  • Molecular Weight : 307.79 g/mol
  • Key Differences: Features an amino group at position 2 and a 4-chlorophenyl group at position 4.

Substituent Effects on Molecular Properties

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-ethylphenyl (3), 4-methylphenyl (4) C₂₂H₂₃NO₄S₂ 437.55* Sulfamoyl, ethyl ester
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 4-methoxyphenyl (3) C₂₁H₂₁NO₅S₂ 431.52 Sulfamoyl, methoxy, ethyl ester
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-chlorophenyl (4), cyanoacetyl (2) C₁₆H₁₄ClN₂O₃S 356.81 Cyanoacetyl, chlorophenyl, ethyl ester

*Calculated based on analogous structures.

Biological Activity

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl carboxylate group and a sulfamoyl moiety attached to a para-substituted ethylphenyl group. Its molecular formula is C20H23N2O4SC_{20}H_{23}N_{2}O_{4}S, and it has a molecular weight of approximately 429.6 g/mol. The unique structural arrangement contributes to its diverse biological activities.

Property Value
Molecular FormulaC20H23N2O4S
Molecular Weight429.6 g/mol
Key Functional GroupsThiophene, Sulfamoyl, Ethyl Carboxylate

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit tumor cell growth across various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

The sulfamoyl group in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including Bacillus subtilis. Minimum inhibitory concentration (MIC) studies reveal that derivatives can effectively inhibit bacterial growth, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antitumor Studies : A study focused on the anticancer effects of thiophene derivatives found that specific substitutions on the phenyl rings significantly enhanced their cytotoxicity against cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Evaluation : In a comparative study, several sulfamoyl compounds were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the phenyl substituents directly influenced the antimicrobial potency, with some compounds exhibiting MIC values as low as 10 µg/mL .
  • Mechanistic Insights : Docking studies have been employed to predict the binding affinity of these compounds to bacterial proteins such as DNA gyrase and DNA topoisomerase. These studies provide insights into how structural features contribute to biological activity, guiding further development of more potent derivatives .

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